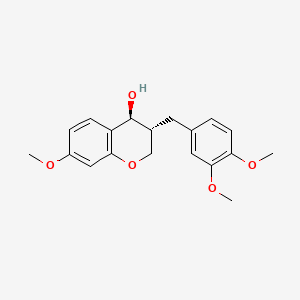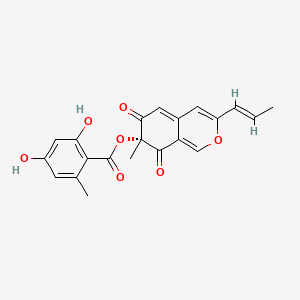
(-)-Mitorubrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-mitorubrin is the (7R)-enantiomer of mitorubrin. It is an enantiomer of a (+)-mitorubrin.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity Enhancement
- 6'-Hydroxy-3'-methoxy-mitorubrin as an Antifungal Potentiator: A study identified 6'-hydroxy-3'-methoxy-mitorubrin, isolated from Penicillium radicum, as a compound that potentiates the antifungal activity of miconazole against Candida albicans. This compound is part of the mitorubrin group and was found alongside other structurally related compounds, suggesting a potential role in enhancing antifungal treatments (Yamazaki, Ōmura, & Tomoda, 2010).
Optical Properties and Biosynthetic Pathways
- Mitorubrin Derivatives in Ascomycetous Fungi: Research on various species of the genus Talaromyces showed the existence of both (+)- and (-)-mitorubrin derivatives, indicating a diversity in the optical properties of these compounds. This study sheds light on the natural occurrence and variation of mitorubrin derivatives in fungi, contributing to our understanding of their biosynthesis and natural roles (Suzuki et al., 1999).
Synthesis and Chemical Structure
- Synthetic Approaches to Mitorubrin: The total synthesis of (+/-)-mitorubrinic acid, a member of the azaphilone family, was achieved in 12 steps, highlighting the complexity and potential for synthetic manipulation of these compounds. Key aspects included the development of the azaphilone nucleus and the unsaturated carboxylic acid side chain, demonstrating the chemical versatility and potential applications of mitorubrin derivatives in scientific research (Marsini, Gowin, & Pettus, 2006).
- Asymmetric Syntheses of this compound: Another study reported the asymmetric syntheses of this compound and related azaphilone natural products. The research highlighted methods such as copper-mediated, enantioselective oxidative dearomatization and olefin cross-metathesis for creating these compounds, underscoring the potential for tailored synthesis of mitorubrin for specific scientific applications (Zhu & Porco, 2006).
Biological Activities and Applications
- Gas-Phase Fragmentation of Mitorubramines: A study focused on the gas-phase fragmentation pathway of mitorubramines, secondary metabolites related to mitorubrins. This research, using electrospray ionization mass spectrometry, provides insights into the structural elucidation of mitorubrin derivatives and their biological activities, relevant for understanding their potential scientific applications (Svilar et al., 2012).
Eigenschaften
CAS-Nummer |
3403-71-2 |
|---|---|
Molekularformel |
C21H18O7 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
[(7R)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m1/s1 |
InChI-Schlüssel |
ZLULUXWJVBHEMS-KTBYTZPXSA-N |
Isomerische SMILES |
C/C=C/C1=CC2=CC(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
SMILES |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
Kanonische SMILES |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
Synonyme |
mitorubrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B1238898.png)
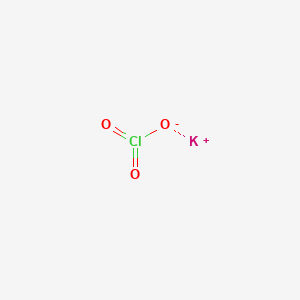

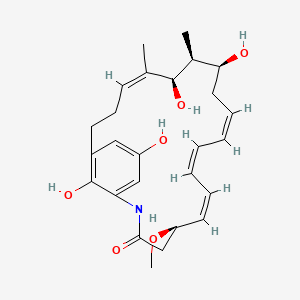

![ethyl (Z)-3-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methylamino]but-2-enoate](/img/structure/B1238908.png)
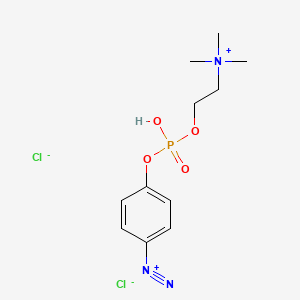
![S-[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] ethanethioate](/img/structure/B1238912.png)
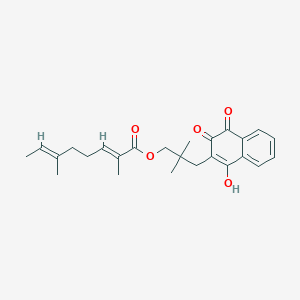
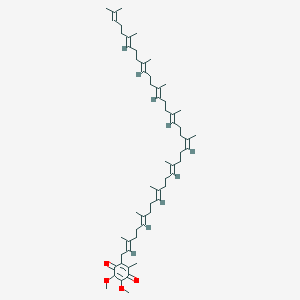
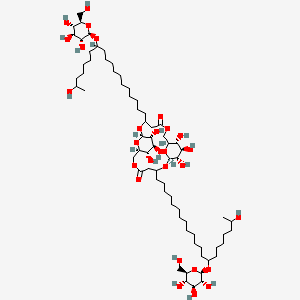
![N-butan-2-yl-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1238917.png)
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238918.png)
